molecular formula C11H10ClN B1627222 6-Chloro-2,8-dimethylquinoline CAS No. 948289-20-1

6-Chloro-2,8-dimethylquinoline

Cat. No. B1627222
CAS RN: 948289-20-1
M. Wt: 191.65 g/mol
InChI Key: MVXUKVOJHFTFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,8-dimethylquinoline is a chemical compound that belongs to the class of quinoline derivatives . It has a molecular formula of C11H10ClN .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloro-2,8-dimethylquinoline, often involves multicomponent one-pot reactions and solvent-free reaction conditions . These processes may utilize microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2,8-dimethylquinoline consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . The compound has a molecular weight of 191.66 .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

6-Chloro-2,8-dimethylquinoline is a solid compound . It has an empirical formula of C11H10ClN and a molecular weight of 191.66 .

Scientific Research Applications

Molecular Inclusion and Packing Properties

6-Chloro-2,8-dimethylquinoline demonstrates unique molecular inclusion and packing properties. Specifically, chloro-substituted diquinoline dibromide 6, a variant of this compound, has been reported to encapsulate guest molecules of varying functionalities in distinct manners. This compound's crystal structures, inclusive of its lattice inclusion compounds with various solvents, underscore its unique inclusion properties and aromatic interfacial packing, distinguishing it from its non-chlorinated counterparts (Ashmore et al., 2007).

Chemosensory Applications

The compound 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, related to 6-Chloro-2,8-dimethylquinoline, has been identified as a selective chemosensor for cadmium (Cd2+), demonstrating significant fluorescence increase upon interaction with Cd2+ ions. This property positions it as a potential tool for measuring cadmium concentrations in various environmental and food product samples (Prodi et al., 2001).

Safety and Hazards

6-Chloro-2,8-dimethylquinoline is intended for research use only and not for medicinal, household, or other use . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

6-chloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXUKVOJHFTFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589132
Record name 6-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,8-dimethylquinoline

CAS RN

948289-20-1
Record name 6-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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